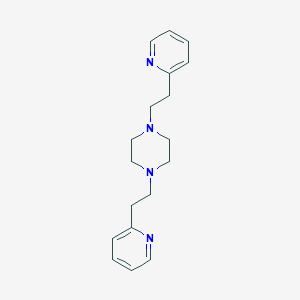

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, also known as Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, is a useful research compound. Its molecular formula is C18H24N4 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

The exact mass of the compound Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Piperazine derivatives are extensively studied for their pharmacological properties. The compound in focus has shown promise as:

- Antimicrobial Agent : Studies have demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This property is crucial for developing new antibiotics amid rising resistance to existing drugs.

- CNS Activity : The structural similarity of piperazine to known psychoactive compounds suggests potential applications in treating central nervous system disorders. Research indicates that derivatives can influence neurotransmitter systems, making them candidates for further investigation in neuropharmacology .

- Anti-cancer Properties : Compounds derived from piperazine have been linked to anti-cancer activities through mechanisms such as apoptosis induction in cancer cells. Their ability to interact with specific cellular targets makes them valuable in cancer research .

Agricultural Applications

In agriculture, piperazine derivatives are explored for their efficacy as:

- Pesticides : Certain derivatives demonstrate insecticidal properties, offering alternatives to traditional pesticides. Their effectiveness against pests while being less harmful to beneficial insects is a significant advantage .

- Herbicides : The potential use of piperazine compounds as herbicides is under investigation, focusing on their ability to inhibit plant growth selectively .

Synthesis and Derivatives

The synthesis of piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- typically involves multi-step processes that enable the functionalization of the piperazine ring. Various methods include:

- Nucleophilic Substitution Reactions : The nitrogen atoms in the piperazine ring can engage in nucleophilic substitutions, leading to diverse functional groups attached to the core structure .

- Microwave-Assisted Synthesis : Innovative synthesis techniques such as microwave-assisted reactions have been employed to enhance yield and reduce reaction times for producing piperazine derivatives .

Case Study 1: Antimicrobial Activity

A study conducted on a series of piperazine derivatives revealed that modifications at the pyridyl positions significantly enhanced their antimicrobial efficacy. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: CNS Effects

Research involving behavioral assays on rodent models indicated that certain piperazine derivatives could reduce anxiety-like behaviors, suggesting a potential application in treating anxiety disorders .

特性

CAS番号 |

14549-75-8 |

|---|---|

分子式 |

C18H24N4 |

分子量 |

296.4 g/mol |

IUPAC名 |

1,4-bis(2-pyridin-2-ylethyl)piperazine |

InChI |

InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2 |

InChIキー |

YYDFKVCSEPWSPE-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |

正規SMILES |

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |

Key on ui other cas no. |

14549-75-8 |

同義語 |

1,4-Bis[2-(2-pyridyl)ethyl]piperazine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。